All-trans-retinyl stearate
Description
Overview of Retinoids and Vitamin A Forms
Retinoids are a class of compounds derived from vitamin A, a fat-soluble vitamin essential for numerous physiological processes, including vision, immune function, reproduction, and cellular differentiation. nih.govnih.gov The term "vitamin A" encompasses a group of related organic compounds, which include retinol (B82714), retinyl esters, and various provitamin A carotenoids. nih.govwikipedia.org
The primary forms of vitamin A found in the body are:
Retinol: The transport and storage form of vitamin A. wikipedia.org It can be reversibly converted to retinal. wikipedia.org
Retinal: Also known as retinaldehyde, it is crucial for vision. wikipedia.org It can be irreversibly oxidized to retinoic acid. wikipedia.org
Retinoic Acid: This form acts as a hormone to regulate gene transcription, influencing a vast number of physiological processes. oregonstate.edunih.gov
Retinyl Esters: These are the storage form of retinol, predominantly found in the liver and other tissues. oregonstate.edulumenlearning.com They are esters of retinol and a fatty acid. The most common retinyl esters in the body are retinyl palmitate, retinyl oleate (B1233923), and retinyl stearate (B1226849) . nih.govnih.govdiva-portal.org
Table 1: Key Forms of Vitamin A and their Primary Functions
| Form | Primary Function(s) |
| Retinol | Transport and storage form |
| Retinal | Essential for the visual cycle |
| Retinoic Acid | Regulation of gene expression |
| Retinyl Esters | Storage of retinol |
Defining the Role of All-trans-Retinyl Esters within the Retinoid Network
All-trans-retinyl esters, including all-trans-retinyl stearate, are central to the body's ability to manage its vitamin A supply. Dietary vitamin A, whether from animal sources as preformed vitamin A (retinol and retinyl esters) or from plant sources as provitamin A carotenoids, is ultimately processed and stored in the form of retinyl esters. nih.govnih.gov This storage primarily occurs in the liver, specifically within hepatic stellate cells, and to a lesser extent in adipose tissue. nih.govnih.gov
The significance of all-trans-retinyl esters extends beyond simple storage. They are the direct substrates for a critical enzymatic reaction in the visual cycle. researchgate.net The enzyme isomerohydrolase, also known as RPE65, utilizes all-trans-retinyl esters to produce 11-cis-retinol (B117599), a precursor to the visual chromophore 11-cis-retinal (B22103). researchgate.netacs.org This process is fundamental for the regeneration of rhodopsin, the light-sensitive pigment in the retina, and thus for maintaining healthy vision. oregonstate.edu
The hydrolysis of retinyl esters, including this compound, is carried out by a group of enzymes known as retinyl ester hydrolases (REHs). nih.govmdpi.com This enzymatic action releases retinol, which can then be transported to various tissues as needed or converted to other active forms of vitamin A. nih.govmdpi.com
Historical Academic Research Milestones in this compound Studies
While much of the early research on vitamin A focused on retinol and retinoic acid, the critical role of retinyl esters, including this compound, has become increasingly clear over time.
Early Recognition of Retinyl Esters as a Storage Form: Initial studies on vitamin A metabolism identified that the liver stores vitamin A in an esterified form. wikipedia.orglumenlearning.com Subsequent research elucidated that these were primarily long-chain fatty acid esters, including palmitate, oleate, and stearate. nih.govnih.gov
Elucidation of the Visual Cycle: A major breakthrough was the discovery that all-trans-retinyl esters are the substrate for the isomerization step in the visual cycle. researchgate.net Pulse-chase experiments provided unambiguous evidence that all-trans-retinyl esters, and not all-trans-retinol, are the direct precursors of 11-cis-retinol. researchgate.net
Identification of Key Enzymes: The identification and characterization of lecithin (B1663433):retinol acyltransferase (LRAT), the primary enzyme responsible for the synthesis of retinyl esters in the retinal pigment epithelium (RPE), was a significant milestone. researchgate.net Similarly, the discovery of RPE65 as the isomerohydrolase that converts all-trans-retinyl esters to 11-cis-retinol was a pivotal moment in understanding the visual cycle. researchgate.netacs.org
Table 2: Timeline of Key Research Findings
| Year/Period | Research Milestone | Significance |
| Early 20th Century | Discovery of "fat-soluble factor A" (Vitamin A). acs.org | Laid the foundation for understanding the importance of this nutrient. |
| Mid-20th Century | Identification of retinol and retinoic acid as active forms. acs.org | Began to unravel the different biological roles of vitamin A. |
| Late 20th Century | Confirmation of retinyl esters as the primary storage form. wikipedia.orglumenlearning.com | Clarified how the body maintains a reserve of vitamin A. |
| Late 20th/Early 21st Century | Elucidation of the visual cycle and the role of all-trans-retinyl esters as the substrate for isomerization. researchgate.net | Revealed the direct and essential role of retinyl esters in vision. |
| Early 21st Century | Identification and characterization of key enzymes like LRAT and RPE65. researchgate.netacs.org | Provided a molecular understanding of retinyl ester metabolism. |
Structure
2D Structure
Properties
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h22,24-25,28-30H,7-21,23,26-27,31-32H2,1-6H3/b25-22+,29-28+,33-24+,34-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGACJMSLZMZOX-FPFNAQAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316599 | |
| Record name | Retinyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631-87-8 | |
| Record name | Retinyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retinyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retinyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VITAMIN A STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A6YM8UII5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Enzymatic Mechanisms of All Trans Retinyl Stearate Formation
Key Enzymes Catalyzing All-trans-Retinyl Stearate (B1226849) Synthesis
The esterification of all-trans-retinol to form all-trans-retinyl stearate is catalyzed by two main enzymatic activities. The primary and most physiologically significant enzyme is Lecithin (B1663433):Retinol (B82714) Acyltransferase (LRAT). nih.govnih.gov A second enzymatic activity, attributed to Acyl-CoA:Retinol Acyltransferase (ARAT), also contributes to retinyl ester synthesis, particularly under specific conditions. nih.govnih.gov
Lecithin:Retinol Acyltransferase (LRAT)
Lecithin:Retinol Acyltransferase (LRAT) is the principal enzyme responsible for the formation of retinyl esters, including this compound, in the body. nih.gov It catalyzes the transfer of a fatty acyl group from the sn-1 position of phosphatidylcholine (lecithin) to all-trans-retinol. nih.govresearchgate.netacs.orgnih.gov This transesterification reaction is vital for both the storage of vitamin A and for providing the necessary substrate for the visual cycle in the eye. nih.govnih.gov
LRAT is a membrane-bound protein that resides in the endoplasmic reticulum. genecards.orguniprot.org The gene encoding LRAT is expressed in various tissues throughout the body, with particularly high levels found in the liver, retinal pigment epithelium (RPE) of the eye, intestine, and testes. nih.govnih.govnih.gov Studies in mice and rats have shown that the LRAT protein consists of 231 amino acids. nih.gov The expression of the LRAT gene is subject to physiological regulation. For instance, in the liver, LRAT mRNA levels are significantly reduced in vitamin A deficient states and can be induced by the administration of retinoic acid. nih.gov This regulation allows the body to control the storage of retinol based on its availability. nih.gov
| Characteristic | Description |
| Protein Size | 231 amino acids (mouse and rat) nih.gov |
| Cellular Location | Endoplasmic Reticulum genecards.orguniprot.org |
| Primary Tissues of Expression | Liver, Retinal Pigment Epithelium (RPE), Intestine, Testes nih.govnih.govnih.gov |
| Gene Regulation | Upregulated by dietary vitamin A and retinoic acid in the liver. genecards.orgnih.gov |
The catalytic mechanism of LRAT involves a two-step process. First, a cysteine residue in the active site of the enzyme attacks the acyl group at the sn-1 position of phosphatidylcholine, forming a transient acyl-enzyme thioester intermediate. nih.gov Subsequently, this acyl group is transferred to the hydroxyl group of all-trans-retinol, releasing the retinyl ester and regenerating the free enzyme. nih.gov LRAT exhibits a high degree of specificity for its substrates. It preferentially utilizes all-trans-retinol as the retinoid acceptor. nih.gov Furthermore, it specifically transfers the fatty acyl group from the sn-1 position of phosphatidylcholine. nih.govresearchgate.netacs.orgnih.gov The fatty acids transferred are typically long-chain fatty acids, with palmitic, stearic, oleic, and linoleic acids being the most common. nih.gov
The activity and expression of LRAT are tightly regulated to maintain vitamin A homeostasis. As mentioned, dietary vitamin A status is a key regulator of LRAT gene expression in the liver. genecards.orgnih.gov During periods of vitamin A sufficiency, LRAT expression is constitutive, promoting the storage of excess retinol. nih.gov Conversely, in a state of deficiency, LRAT expression is curtailed to ensure that available retinol is directed towards immediate physiological needs rather than storage. nih.gov This regulation is mediated, at least in part, by retinoic acid, a metabolite of retinol. nih.gov
Acyl-CoA:Retinol Acyltransferase (ARAT) Activity and Physiological Relevance
While LRAT is responsible for the majority of retinyl ester synthesis, another enzymatic activity, Acyl-CoA:Retinol Acyltransferase (ARAT), also contributes. nih.gov Unlike LRAT, which uses phosphatidylcholine as the acyl donor, ARAT utilizes fatty acyl-CoAs from the cellular pool. nih.gov Several enzymes have been shown to possess ARAT activity, including diacylglycerol acyltransferase 1 (DGAT1), which is primarily involved in triglyceride synthesis. nih.govnih.gov
The physiological relevance of ARAT appears to be tissue-specific and dependent on the concentration of retinol. ARAT activity becomes more significant when retinol levels are high, potentially exceeding the capacity of cellular retinol-binding proteins (CRBPs) that channel retinol to LRAT. nih.gov In the intestine, ARAT contributes to retinyl ester formation, particularly after the ingestion of a large dose of vitamin A. nih.gov In mice lacking LRAT, adipose tissue is a notable exception where significant amounts of retinyl esters are still found, suggesting a primary role for ARAT in this tissue. nih.govnih.gov In the retinal pigment epithelium, ARAT may be active at high cellular concentrations of all-trans-retinol, such as after a significant photobleaching event in the retina. arvojournals.org
| Enzyme | Acyl Donor | Substrate | Physiological Significance |
| LRAT | Phosphatidylcholine (sn-1 position) nih.govnih.gov | All-trans-retinol bound to CRBP nih.gov | Primary enzyme for vitamin A storage in most tissues, essential for the visual cycle. nih.govnih.gov |
| ARAT (e.g., DGAT1) | Fatty Acyl-CoA nih.gov | Free all-trans-retinol nih.gov | Contributes to retinol esterification in the intestine (especially at high doses), adipose tissue, and potentially the RPE under high retinol conditions. nih.govnih.govarvojournals.org |
Cellular and Tissue Localization of this compound Biosynthesis
The synthesis of this compound and other retinyl esters is localized to the endoplasmic reticulum of cells in various tissues. genecards.orguniprot.org The liver is the primary site for both the synthesis and storage of retinyl esters in the body. nih.gov Within the liver, hepatic stellate cells are the main storage depot for these vitamin A reserves. nih.gov
Other significant sites of retinyl ester biosynthesis include:
The Eye: Specifically in the retinal pigment epithelium (RPE), where LRAT activity is crucial for the regeneration of the visual chromophore. nih.gov
Adipose Tissue: This tissue serves as a considerable storage site for retinyl esters, with ARAT playing a more prominent role in their synthesis compared to other tissues. nih.govnih.gov
The Intestine: During the absorption of dietary vitamin A, enterocytes esterify retinol before it is packaged into chylomicrons for transport. nih.govnih.gov
Other Tissues: Retinyl ester synthesis also occurs to a lesser extent in the lungs, testes, skin, and spleen. nih.gov
The specific localization of these enzymes and the regulation of their activity ensure that the body can efficiently absorb, store, and mobilize vitamin A as needed to support a wide range of physiological functions.
Intestinal Enterocytes in Dietary Retinoid Absorption
The absorption of dietary vitamin A in the small intestine is a key step where the synthesis of retinyl esters, including this compound, is essential. Dietary retinyl esters are first hydrolyzed in the intestinal lumen to free retinol by enzymes such as pancreatic triglyceride lipase (B570770). nih.govnih.govnih.gov This free retinol is then taken up by the intestinal mucosal cells, known as enterocytes. nih.govnih.gov
Within the enterocytes, the process of re-esterification begins. The majority of intracellular retinol binds to cellular retinol-binding protein type 2 (CRBP2). nih.gov The retinol-CRBP2 complex is the preferred substrate for Lecithin:retinol acyltransferase (LRAT), which catalyzes the transfer of a fatty acid, such as stearic acid, from lecithin (phosphatidylcholine) to the retinol molecule, forming this compound. nih.govnih.gov For retinol that is not bound to CRBP2, another enzymatic pathway involving acyl-CoA:retinol acyltransferase (ARAT) can facilitate esterification. nih.gov Recent studies have identified diacylglycerol acyltransferase 1 (DGAT1) as an important ARAT in the intestine. researchgate.net
These newly synthesized retinyl esters, including this compound, are then incorporated into nascent chylomicrons along with other dietary lipids like triglycerides and cholesterol. nih.govnih.gov The chylomicrons are subsequently secreted from the enterocytes into the lymphatic system, eventually entering the bloodstream for transport to the liver and other tissues. nih.govresearchgate.net
Table 1: Key Enzymes in Intestinal Retinol Esterification
| Enzyme | Acyl Donor | Substrate Preference | Role |
|---|---|---|---|
| Lecithin:retinol acyltransferase (LRAT) | Phosphatidylcholine | Retinol bound to CRBP2 | Primary pathway for retinyl ester synthesis during absorption. |
| Acyl-CoA:retinol acyltransferase (ARAT), e.g., DGAT1 | Fatty Acyl-CoA | Free retinol | Secondary pathway for retinyl ester synthesis. |
Hepatic Stellate Cells as Primary Synthesis Sites
The liver is the central organ for vitamin A metabolism and storage, with 50-80% of the body's total retinoid stores found in hepatic stellate cells (HSCs). mdpi.comnih.gov In their quiescent state, these cells are characterized by the presence of large lipid droplets that are rich in retinyl esters. nih.govnih.gov
Chylomicron remnants containing retinyl esters from the intestine are taken up by the liver. researchgate.net The esters are hydrolyzed to retinol, which is then transferred to the HSCs. amegroups.org Within the HSCs, retinol is re-esterified to form retinyl esters for storage. This process is predominantly catalyzed by LRAT. nih.govresearchgate.net The resulting retinyl esters are stored in the characteristic lipid droplets of quiescent HSCs. nih.gov While retinyl palmitate is the most abundant ester, significant amounts of retinyl stearate, oleate (B1233923), and linoleate (B1235992) are also present. nih.govamegroups.orguu.nl The loss of these retinoid-laden lipid droplets is a hallmark of HSC activation during liver injury, a process that involves the mobilization of stored retinyl esters. mdpi.comnih.gov
Table 2: Relative Abundance of Major Retinyl Esters in Human Liver
| Retinyl Ester | Percentage of Total Retinyl Esters |
|---|---|
| Retinyl palmitate | ~51% |
| Retinyl oleate | ~19% |
| Retinyl stearate | ~16% |
Source: Data compiled from research findings. amegroups.orgebi.ac.uk
Retinal Pigment Epithelium (RPE) and Ocular Retinoid Metabolism
The synthesis of all-trans-retinyl esters is a crucial step in the visual cycle, which occurs in the retinal pigment epithelium (RPE) of the eye. nih.govarvojournals.org The visual cycle is the enzymatic process that regenerates the light-sensitive chromophore, 11-cis-retinal (B22103), which is essential for vision. mdpi.commdpi.com
Following light exposure, all-trans-retinal (B13868) is released from opsin in the photoreceptor cells and reduced to all-trans-retinol. arvojournals.orgmdpi.com This all-trans-retinol is then transported to the adjacent RPE cells. mdpi.com Inside the RPE, LRAT esterifies the all-trans-retinol, using a fatty acid from phosphatidylcholine, to form an all-trans-retinyl ester, such as this compound. researchgate.netarvojournals.org
This esterification step is critical because all-trans-retinyl esters, not all-trans-retinol itself, are the direct substrates for the key isomerase enzyme of the visual cycle, RPE65. arvojournals.orgresearchgate.net RPE65 catalyzes the conversion of the all-trans-retinyl ester into 11-cis-retinol (B117599). researchgate.netmdpi.com The 11-cis-retinol is then oxidized to 11-cis-retinal, which is transported back to the photoreceptor cells to regenerate the visual pigment rhodopsin, completing the cycle. arvojournals.orgmdpi.com
Synthesis in Extrahepatic Tissues (e.g., Adipose Tissue, Testes, Lung, Skin, Spleen)
While the liver is the primary storage site, many extrahepatic tissues also have the capacity to synthesize and store retinyl esters, including this compound. nih.govnih.gov These tissues include adipose tissue, testes, lungs, skin, spleen, kidneys, and adrenal glands. nih.govebi.ac.uk The enzyme LRAT is expressed in many of these tissues and is responsible for local retinol esterification. nih.gov
Adipose Tissue: Adipose tissue is a significant site for retinoid storage. nih.gov Interestingly, studies on mice lacking the LRAT gene have shown that while retinyl ester stores are depleted in the liver and other tissues, they are actually elevated in adipose tissue. nih.gov This strongly suggests the presence of another, as-yet-unidentified enzyme in adipocytes that is capable of esterifying retinol. nih.gov
Testes: The testes can synthesize retinyl esters. Studies have shown that after direct injection of radiolabeled retinol precursors into the testes of rats, the radioactivity is incorporated into various retinyl esters, including retinyl palmitate and retinyl stearate. ebi.ac.uk This indicates the presence of the necessary esterifying enzymes for local retinoid metabolism, which is crucial for spermatogenesis.
Lung, Skin, and Spleen: These tissues also contain LRAT and can accumulate stores of retinyl esters. nih.gov In a comparative analysis of various tissues, retinyl palmitate was found to be the predominant ester, generally followed by retinyl stearate. ebi.ac.uk
The ability of these peripheral tissues to esterify and store retinol allows for localized regulation of vitamin A homeostasis, providing a ready source of retinol that can be mobilized according to the specific needs of the tissue. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| All-trans-retinal |
| All-trans-retinoic acid |
| All-trans-retinol |
| All-trans-retinyl oleate |
| All-trans-retinyl palmitate |
| This compound |
| 11-cis-retinal |
| 11-cis-retinol |
| Cholesterol |
| Lecithin |
| Phosphatidylcholine |
| Stearic acid |
Catabolism and Hydrolysis Pathways of All Trans Retinyl Stearate
Retinyl Ester Hydrolase (REH) Activities in All-trans-Retinyl Stearate (B1226849) Catabolism
Retinyl ester hydrolases (REHs) are a group of enzymes responsible for the hydrolysis of retinyl esters stored within various tissues, thereby releasing retinol (B82714) for transport and utilization. These enzymes play a pivotal role in maintaining retinoid homeostasis by mobilizing hepatic vitamin A stores to ensure a constant supply to peripheral tissues, particularly when dietary intake is insufficient nih.govmdpi.com. The enzymatic action of REHs on all-trans-retinyl stearate results in the cleavage of the ester linkage, yielding all-trans-retinol and a molecule of stearic acid.
The activity of retinyl ester hydrolases exhibits specificity concerning both the isomeric form of the retinol moiety and the length and saturation of the attached fatty acyl chain. While much of the research has focused on retinyl palmitate, the most abundant retinyl ester in the body, studies have shown that REHs can hydrolyze a variety of retinyl esters.
In the retinal pigment epithelium (RPE), for instance, REH activity demonstrates a preference for the 11-cis-retinyl isomer over the all-trans isomer researchgate.net. However, hydrolysis of all-trans-retinyl esters is also observed. With regard to the acyl chain, palmitate is often the preferred substrate nih.gov. Nevertheless, retinyl esters with other acyl chain lengths, including stearate, are also hydrolyzed. The rate of hydrolysis can be influenced by the chain length, with those closer to palmitate sometimes showing higher rates of hydrolysis.
| Substrate | Relative Hydrolysis Rate |
| 11-cis-retinyl palmitate | High |
| all-trans-retinyl palmitate | Moderate |
| 11-cis-retinyl stearate | Moderate |
| This compound | Lower |
| 11-cis-retinyl oleate (B1233923) | Moderate |
| 11-cis-retinyl linoleate (B1235992) | Moderate |
This table provides a qualitative comparison of REH substrate specificity based on available research. Actual rates can vary depending on the specific enzyme, tissue, and experimental conditions.
Retinyl ester hydrolase activity is present in various tissues throughout the body, reflecting the widespread storage and mobilization of vitamin A. The liver is the primary storage site for retinoids, and hepatocytes, as well as hepatic stellate cells (HSCs), exhibit significant REH activity mdpi.comresearchgate.net. Within these cells, REHs are localized to different subcellular compartments, including the endoplasmic reticulum and cytosolic lipid droplets where retinyl esters are stored mdpi.comresearchgate.net.
The retinal pigment epithelium (RPE) of the eye is another site of high REH activity, where the hydrolysis of all-trans-retinyl esters is a crucial step in the visual cycle for the regeneration of the visual chromophore, 11-cis-retinal (B22103) nih.govresearchgate.net. Adipose tissue also serves as a significant storage depot for retinyl esters, and hormone-sensitive lipase (B570770) (HSL) has been identified as a physiologically relevant REH in adipocytes nih.gov. Other tissues with notable REH activity include the lungs, testes, and spleen nih.gov.
| Tissue | Cellular Localization | Subcellular Localization |
| Liver | Hepatocytes, Hepatic Stellate Cells | Endoplasmic Reticulum, Lipid Droplets, Endosomes |
| Eye (RPE) | Retinal Pigment Epithelial Cells | Endoplasmic Reticulum, Retinosomes (Lipid Droplets) |
| Adipose Tissue | Adipocytes | Lipid Droplets |
| Intestine | Enterocytes | Brush Border Membrane, Cytosol |
| Lungs | - | - |
| Testes | Sertoli Cells, Leydig Cells | - |
| Spleen | - | - |
Role of Lipoprotein Lipase (LpL) in Chylomicron Retinyl Ester Hydrolysis
In the postprandial state, dietary fats and fat-soluble vitamins, including this compound, are incorporated into chylomicrons in the intestine and released into the circulation. Lipoprotein lipase (LpL), an enzyme primarily located on the endothelial surface of capillaries in extrahepatic tissues such as adipose tissue, skeletal muscle, and the heart, plays a key role in the hydrolysis of triglycerides within these chylomicrons.
Importantly, LpL also exhibits activity towards the retinyl esters present in chylomicrons. Research has demonstrated that LpL can hydrolyze various physiologically significant retinyl esters, including retinyl palmitate, oleate, linoleate, and stearate nih.gov. This hydrolysis of chylomicron-associated this compound releases all-trans-retinol, which can then be taken up by the underlying peripheral tissues nih.gov. While triglycerides are the preferred substrate for LpL, significant hydrolysis of retinyl esters occurs after a substantial portion of the triglycerides has been cleaved nih.gov. The activity of LpL is enhanced by the presence of apolipoprotein C-II nih.gov. This LpL-mediated hydrolysis is a crucial step for the delivery of dietary vitamin A to extrahepatic tissues.
Subsequent Metabolic Conversions of All-trans-Retinol to Downstream Retinoids (e.g., Retinal, Retinoic Acid)
Following its release from this compound through the action of REHs or LpL, all-trans-retinol becomes the substrate for a series of enzymatic conversions that produce biologically active retinoids. This metabolic pathway is essential for the diverse functions of vitamin A, from vision to gene regulation.
The first step in this pathway is the reversible oxidation of all-trans-retinol to all-trans-retinal (B13868) (also known as retinaldehyde). This reaction is catalyzed by a family of enzymes called retinol dehydrogenases (RDHs), which are part of the larger group of alcohol dehydrogenases (ADHs) wikipedia.org. These enzymes are NAD+ or NADP+ dependent nih.gov.
Subsequently, all-trans-retinal can be irreversibly oxidized to all-trans-retinoic acid. This conversion is carried out by retinaldehyde dehydrogenases (RALDHs), which are members of the aldehyde dehydrogenase (ALDH) family wikipedia.orgwikipedia.org. The formation of all-trans-retinoic acid is a critical regulatory step, as it is the ligand for nuclear retinoic acid receptors (RARs) that modulate the transcription of a wide array of target genes. The conversion of all-trans-retinol to all-trans-retinal is considered the rate-limiting step in the biosynthesis of all-trans-retinoic acid nih.gov.
| Metabolic Step | Substrate | Product | Key Enzyme(s) |
| Hydrolysis | This compound | All-trans-retinol | Retinyl Ester Hydrolase (REH), Lipoprotein Lipase (LpL) |
| Oxidation (Reversible) | All-trans-retinol | All-trans-retinal | Retinol Dehydrogenase (RDH), Alcohol Dehydrogenase (ADH) |
| Oxidation (Irreversible) | All-trans-retinal | All-trans-retinoic acid | Retinaldehyde Dehydrogenase (RALDH) |
Transport, Distribution, and Cellular Dynamics of All Trans Retinyl Stearate
Systemic Transport and Circulation
The journey of all-trans-retinyl stearate (B1226849) through the body is a complex process involving its initial absorption from the diet and subsequent distribution via the circulatory system.
Chylomicron-Mediated Delivery of Dietary Retinyl Esters
Following the consumption of dietary sources of vitamin A, primarily in the form of retinyl esters like all-trans-retinyl stearate, these compounds are hydrolyzed in the intestinal lumen and the resulting retinol (B82714) is absorbed by enterocytes. Inside these intestinal cells, retinol is re-esterified, predominantly to long-chain fatty acids, forming retinyl esters once again. These newly synthesized esters, including this compound, are then packaged into large lipoprotein particles called chylomicrons along with other dietary lipids. nih.govamegroups.org These chylomicrons are secreted into the lymphatic system and eventually enter the bloodstream. amegroups.orgreactome.org
As chylomicrons circulate, they undergo lipolysis, a process that releases fatty acids for use by peripheral tissues. This remodeling process leads to the formation of chylomicron remnants, which are enriched in retinyl esters. nih.govresearchgate.net Approximately 66-75% of these chylomicron remnants are cleared from circulation by the liver, while the remaining portion is taken up by peripheral tissues. nih.govamegroups.org For peripheral tissues to utilize the vitamin A, the retinyl esters within the chylomicrons must first be hydrolyzed back to retinol, a reaction catalyzed by the enzyme lipoprotein lipase (B570770) (LpL). nih.govamegroups.org
Plasma Concentrations and Association with Lipoproteins
In the postprandial state, following a meal rich in vitamin A, the concentration of retinyl esters, including this compound, in the plasma can increase significantly, reaching levels of 5–10 µM. nih.govamegroups.org However, in the fasting state, plasma concentrations of retinyl esters are considerably lower, typically ranging from 100 to 200 nM. nih.govamegroups.org
Beyond chylomicrons and their remnants, this compound is also found in association with other lipoproteins in the fasting circulation, including very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL). nih.govamegroups.org The liver can secrete some retinyl esters bound to VLDL. As VLDL is metabolized in the bloodstream, some of these retinyl esters may be transferred to LDL or HDL. amegroups.org This association with various lipoproteins ensures the continued transport and availability of vitamin A to different tissues throughout the body, even in the absence of recent dietary intake.
Kinetics of Plasma this compound Turnover
The turnover of this compound in the plasma is a dynamic process influenced by dietary intake, tissue uptake, and hepatic processing. Following the ingestion of a vitamin A-containing meal, plasma levels of retinyl esters peak and then gradually decline as they are taken up by the liver and peripheral tissues. Kinetic studies in rats have shown that the majority of chylomicron remnants containing radiolabeled retinyl esters are cleared by the liver within a few hours of administration. pnas.org
Tissue-Specific Accumulation and Storage Compartments
The body has evolved sophisticated mechanisms to store excess vitamin A, with this compound being a key storage form. This ensures a steady supply of this essential nutrient during periods of low dietary intake.
Hepatic Storage and Mobilization Dynamics
The liver is the primary storage organ for vitamin A, holding approximately 80-90% of the body's total retinoid stores in the form of retinyl esters. amegroups.orgnih.govresearchgate.net Within the liver, these esters, including retinyl palmitate, oleate (B1233923), stearate, and linoleate (B1235992), are predominantly stored in specialized cells called hepatic stellate cells (HSCs), which are located in the space of Disse. amegroups.orgresearchgate.netnih.govmdpi.com While hepatocytes (the main parenchymal cells of the liver) are responsible for the initial uptake of chylomicron remnant-retinyl esters, they only store about 10-20% of the total hepatic retinoid. amegroups.orgnih.gov
The process of hepatic storage involves the uptake of chylomicron remnants by hepatocytes, where the retinyl esters are hydrolyzed to retinol. mdpi.comresearchgate.net This retinol is then thought to be transferred to HSCs, where it is re-esterified by the enzyme lecithin (B1663433):retinol acyltransferase (LRAT) for storage within cytosolic lipid droplets. researchgate.net
When the body requires vitamin A, these hepatic stores are mobilized. This process involves the hydrolysis of retinyl esters back to retinol by retinyl ester hydrolases (REHs). nih.govresearchgate.net The newly released retinol is then bound to retinol-binding protein 4 (RBP4) within hepatocytes and secreted into the bloodstream for delivery to peripheral tissues. nih.govresearchgate.net
| Parameter | Value/Description | References |
| Primary Storage Organ | Liver | amegroups.orgnih.govresearchgate.net |
| Percentage of Body's Vitamin A Stores in Liver | 80-90% | amegroups.orgnih.govresearchgate.net |
| Primary Storage Cell Type | Hepatic Stellate Cells (HSCs) | amegroups.orgresearchgate.netnih.govmdpi.com |
| Enzyme for Esterification in HSCs | Lecithin:retinol acyltransferase (LRAT) | researchgate.net |
| Enzymes for Mobilization (Hydrolysis) | Retinyl ester hydrolases (REHs) | nih.govresearchgate.net |
| Transport Protein for Mobilized Retinol | Retinol-binding protein 4 (RBP4) | nih.govresearchgate.net |
Ocular Distribution in Retinal Pigment Epithelium and Retina
The eye, particularly the retina, is a critical site of vitamin A function, where it is essential for vision. This compound and other retinyl esters serve as a localized storage pool of vitamin A within the eye. The retinal pigment epithelium (RPE), a single layer of cells located behind the retina, plays a central role in the uptake, storage, and metabolism of retinoids. nih.govucl.ac.uk
Adipose Tissue as a Significant Retinoid Reservoir
While the liver is the principal storage site for vitamin A, adipose tissue serves as the second most important reservoir in the body. mdpi.com It is estimated that in rats, adipose tissue holds approximately 15% to 20% of the total bodily stores of vitamin A. mdpi.com Both white adipose tissue (WAT) and brown adipose tissue (BAT) are active sites for the storage and metabolism of retinoids. researchgate.netnih.gov The primary storage form of vitamin A in these tissues is retinyl esters, including retinyl palmitate, oleate, and stearate. nih.gov
| Parameter | Detailed Research Findings | Source Citation |
|---|---|---|
| Storage Capacity | Functions as the second largest vitamin A reservoir after the liver, containing an estimated 15-20% of the body's total stores. | mdpi.com |
| Primary Stored Form | Vitamin A is predominantly stored as retinyl esters, such as this compound. | nih.gov |
| Metabolic Role | Actively participates in whole-body retinoid metabolism, influencing adipocyte differentiation and energy balance. Retinoids can induce the "browning" of white adipose tissue to promote thermogenesis. | researchgate.netnih.govbiorxiv.org |
| Mobilization | Capable of mobilizing stored retinoids to supply the body's needs, particularly when hepatic stores are insufficient or compromised. | nih.gov |
Distribution in Other Organs (e.g., Brain, Kidney, Adrenal Gland, Small Intestine)
Beyond the liver and adipose tissue, retinoids are distributed to various extrahepatic organs where they perform specialized functions. The transport and concentration of these compounds, including the precursors for this compound, are tissue-specific.
Adrenal Gland: The adrenal gland has been identified as a significant site of retinoic acid concentration. One study found that the adult mouse adrenal gland contains approximately 15.5 pmol/g of retinoic acid, a level substantial enough to suggest it may function as an endocrine source for this active retinoid. oup.com The gland expresses enzymes, such as class I and class IV alcohol dehydrogenases, which are capable of synthesizing retinoic acid from retinol. oup.com
Small Intestine: The small intestine is the primary site for the absorption of dietary vitamin A. nih.gov Intestinal enterocytes take up retinyl esters and provitamin A carotenoids, convert them to retinol, and then re-esterify the retinol to form new retinyl esters. nih.govreactome.org These esters are then packaged into chylomicrons for transport through the lymphatic system into the general circulation. nih.govamegroups.cn
Brain: While the concentration of retinoic acid in the brain is low (less than 1.0 pmol/g), the components of the retinoid metabolic pathway are present, indicating that active retinoids can be synthesized locally. oup.comnih.gov Retinoid signaling in the mature brain is crucial for functions such as synaptic plasticity, learning, and memory. nih.gov The receptor for retinol-binding protein is also found in the brain, allowing for the uptake of retinol from circulation. youtube.com
Kidney: The kidneys are recognized as an extrahepatic site for retinoid storage. nih.gov In mice unable to produce retinyl esters via the LRAT enzyme, the kidneys, along with the liver and lungs, were found to have only trace amounts of these storage forms. nih.gov
| Organ | Retinoic Acid Concentration (in adult mouse) | Key Function in Retinoid Dynamics | Source Citation |
|---|---|---|---|
| Adrenal Gland | ~15.5 pmol/g | Potential endocrine source of retinoic acid; contains enzymes for local synthesis. | oup.com |
| Small Intestine | Not specified | Primary site for dietary absorption, metabolism, and packaging of retinoids into chylomicrons. | nih.govnih.gov |
| Brain | < 1.0 pmol/g | Site of local retinoic acid synthesis for neuronal plasticity, learning, and memory. | oup.comnih.gov |
| Kidney | Not specified | Functions as an extrahepatic storage site for retinoids. | nih.govnih.gov |
Cellular Uptake Mechanisms and Intracellular Trafficking
The uptake of retinol from the circulation and its subsequent transport within the cell are critical prerequisites for its esterification into this compound. This process involves specific cell-surface receptors and intracellular binding proteins that ensure the efficient and controlled handling of these lipophilic molecules.
The primary mechanism for delivering retinol to peripheral tissues involves its transport in the blood bound to Retinol-Binding Protein 4 (RBP4). nih.gov The cellular uptake of retinol from the holo-RBP4 (retinol-RBP4 complex) is mediated by a specific multi-transmembrane cell-surface receptor known as Stimulated by Retinoic Acid 6 (STRA6). nih.govnih.gov
STRA6 functions as a bidirectional transporter. nih.gov It binds to holo-RBP4 and facilitates the movement of retinol across the plasma membrane into the cell. researchgate.net This uptake is not a passive process; it is tightly coupled with intracellular metabolic trapping. nih.gov Specifically, the enzymatic conversion of retinol to a retinyl ester by lecithin:retinol acyltransferase (LRAT) drives the accumulation of retinoids within the cell. nih.govmdpi.com Conversely, STRA6 can also mediate the efflux of retinol from the cell to apo-RBP4 (retinol-free RBP4) in the circulation, a process that is inhibited by the presence of LRAT activity. nih.gov The STRA6 receptor is expressed in numerous tissues, including the retinal pigment epithelium, brain, spleen, and adipocyte precursor cells, reflecting its widespread importance in vitamin A homeostasis. nih.govnih.gov
Once retinol enters the cell via STRA6 or other mechanisms, it is immediately bound by intracellular binding proteins to ensure its solubility and proper trafficking. nih.govnih.gov The major proteins involved in this process are the cellular retinol-binding proteins (CRBPs), with CRBP1 being a key player in many tissues. nih.govnih.gov
The binding of retinol to CRBP serves several critical functions. It creates an intracellular "sink" that facilitates the efficient uptake of retinol from the circulation. nih.gov It also protects the highly reactive retinol molecule from uncontrolled catabolism or non-specific metabolism. nih.govnih.gov Most importantly, the holo-CRBP (retinol-CRBP complex) acts as the direct substrate for key enzymes in retinoid metabolism. nih.gov Holo-CRBP delivers retinol specifically to lecithin:retinol acyltransferase (LRAT), the enzyme responsible for catalyzing the esterification of retinol with a fatty acid, such as stearic acid, to form this compound. nih.govnih.gov This enzymatic step is fundamental for creating the retinyl ester stores within the cell.
Physiological and Biological Significance of All Trans Retinyl Stearate
Central Role in Vitamin A Homeostasis and Long-Term Storage
The ability of the body to maintain a stable internal environment, or homeostasis, is paramount for survival. In the context of vitamin A, all-trans-retinyl stearate (B1226849) is a cornerstone of this regulatory network. The lipophilic nature of vitamin A necessitates a sophisticated system for its transport, storage, and mobilization, and retinyl esters, including stearate, are central to this system.
Following dietary intake and absorption in the intestine, retinol (B82714) is esterified to form various retinyl esters. This process is primarily catalyzed by the enzyme lecithin (B1663433):retinol acyltransferase (LRAT), which transfers a fatty acyl group from phosphatidylcholine to retinol. nih.govnih.gov While retinyl palmitate is often the most abundant retinyl ester in the liver, significant amounts of retinyl stearate are also present, along with retinyl oleate (B1233923) and linoleate (B1235992). nih.govplos.org These retinyl esters are then packaged into chylomicrons and transported to the liver, the primary storage organ for vitamin A. nih.gov
Hepatic stellate cells are the main repositories for these retinyl esters, where they are stored in lipid droplets. nih.gov This storage mechanism is remarkably efficient, allowing a well-nourished individual to maintain adequate vitamin A levels for months, even in the absence of dietary intake. nih.gov The kidney also serves as a secondary storage site, with a notable composition of approximately equal parts retinyl palmitate and retinyl stearate. nih.gov The relative abundance of different retinyl esters can vary between tissues and even between circulating and storage forms. For instance, in ferrets, retinyl stearate is the predominant circulating form, while retinyl palmitate is the main storage form in the liver and other tissues. nih.gov
The mobilization of vitamin A from these stores is a tightly regulated process. When tissues require retinol, retinyl ester hydrolases (REH) cleave the ester bond, releasing free retinol into the bloodstream, where it binds to retinol-binding protein (RBP) for transport. nih.gov This dynamic equilibrium between storage as retinyl esters and release of retinol ensures a constant supply of vitamin A to peripheral tissues, highlighting the critical role of compounds like all-trans-retinyl stearate in maintaining systemic vitamin A homeostasis.
Table 1: Relative Abundance of Major Retinyl Esters in Human Tissues
| Tissue | Retinyl Palmitate (%) | Retinyl Stearate (%) | Retinyl Oleate (%) | Reference |
| Liver | ~51 | ~16 | ~19 | nih.gov |
| Kidney | ~50 | ~50 | - | nih.gov |
| Adrenals | Predominant | Secondary | - | nih.gov |
| Small Intestine | Predominant | Secondary | - | nih.gov |
| Adipose Tissue | Predominant | Secondary | - | nih.gov |
| Skin | Predominant | Secondary | - | nih.gov |
| Lungs | Equal | Equal | - | nih.gov |
Function as a Precursor for the Visual Chromophore 11-cis-Retinal (B22103) in the Visual Cycle
The ability to perceive light is fundamentally dependent on the continuous supply of a specific vitamin A derivative, 11-cis-retinal. This compound serves as a crucial substrate in the intricate enzymatic pathway known as the visual cycle, which regenerates this vital chromophore.
The visual cycle primarily occurs in the retinal pigment epithelium (RPE), a layer of cells adjacent to the photoreceptor cells of the retina. nih.gov Following the photoisomerization of 11-cis-retinal to all-trans-retinal (B13868) upon light absorption in the photoreceptors, the all-trans-retinal is transported to the RPE. nih.gov Here, it is first reduced to all-trans-retinol and then esterified, a reaction catalyzed by LRAT, to form all-trans-retinyl esters, including this compound. nih.govnih.gov
These stored all-trans-retinyl esters are the direct substrates for the key isomerase enzyme of the visual cycle, RPE65. nih.gov RPE65 is an iron-dependent isomerohydrolase that catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol (B117599). uniprot.org This enzymatic step is critical, as it overcomes the energetically unfavorable trans-to-cis isomerization. The 11-cis-retinol is then oxidized to 11-cis-retinal, which is transported back to the photoreceptor cells to regenerate the visual pigments, thus completing the cycle. nih.gov
Studies on the substrate specificity of the enzymes in the visual cycle have provided further insights. Retinyl ester hydrolase (REH) activity in the RPE shows a preference for 11-cis-retinyl palmitate, but also hydrolyzes other esters, with rates for retinyl stearate being notable. nih.gov The kinetics of RPE65 have also been studied, demonstrating its activity with all-trans-retinyl esters. uniprot.org The accumulation of all-trans-retinyl esters in the RPE of mice lacking RPE65 underscores the essential role of this enzyme in processing these storage forms for the visual cycle. nih.gov
Indirect Contribution to Retinoic Acid-Mediated Gene Regulation and Cellular Signaling
While this compound itself is not known to be biologically active in terms of gene regulation, it serves as an essential precursor to the molecule that is: retinoic acid. Retinoic acid is a potent signaling molecule that regulates the expression of a vast number of genes, thereby influencing a wide array of cellular processes, including proliferation, differentiation, and apoptosis.
The pathway from stored retinyl esters to active retinoic acid is an indirect one. First, retinyl ester hydrolases must liberate all-trans-retinol from its esterified form, such as this compound. nih.gov The all-trans-retinol is then oxidized in a two-step process, first to all-trans-retinal and subsequently to all-trans-retinoic acid. nih.gov This conversion is catalyzed by a series of dehydrogenases.
Once synthesized, retinoic acid enters the nucleus and binds to its specific nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). frontiersin.org These receptors form heterodimers and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. frontiersin.org Research has identified hundreds of genes that are regulated by retinoic acid, highlighting its extensive influence on cellular function. frontiersin.org
This indirect contribution of this compound to gene regulation is crucial for maintaining normal physiological processes throughout the body. By providing a stable and mobilizable reserve of retinol, it ensures a consistent supply for the synthesis of retinoic acid as needed by various tissues.
Implications in Mammalian Development and Growth (e.g., Embryogenesis, Eye Development)
The proper development of a mammalian embryo is exquisitely sensitive to the availability of vitamin A, and the storage form, retinyl esters including this compound, plays a critical role in ensuring a sufficient supply. Retinoic acid, derived from retinol released from these esters, is a key morphogen during embryogenesis, influencing the development of numerous organs and structures.
Studies have shown that both retinol-RBP and retinyl esters from the maternal circulation contribute to fetal development, with retinyl esters being largely responsible for the accumulation of fetal retinoid stores. oup.com The developing embryo itself has a limited capacity to store vitamin A, making the maternal supply crucial. Research in primates has indicated that excess maternal vitamin A can lead to increased storage of retinyl esters in the fetal liver, suggesting a mechanism to buffer the fetus from potential toxicity while maintaining a reserve. wisc.edu
The development of the eye is particularly dependent on a precise supply of retinoids. bioscientifica.com Retinoic acid signaling is active in the developing optic vesicle. bioscientifica.com The intricate formation of the various ocular structures requires the tightly regulated expression of genes controlled by retinoic acid. Therefore, the maternal stores of retinyl esters, including this compound, are vital for normal eye development in the fetus.
Furthermore, retinoic acid, derived from the hydrolysis of retinyl esters, is known to regulate the expression of numerous genes essential for embryonic development. These include genes encoding transcription factors, growth factors, and structural proteins that orchestrate the complex processes of organogenesis. oup.comfrontiersin.org
Table 2: Examples of Retinoic Acid-Responsive Genes Involved in Embryonic Development
| Gene | Function in Development | Reference |
| Hox genes | Patterning of the body axis | bioscientifica.com |
| FGF genes | Limb development, neurogenesis | bioscientifica.com |
| Stra8 | Initiation of meiosis | oup.com |
| Esco2 | Cohesin complex, chromosome segregation | oup.com |
| Aldh1a2 (RALDH2) | Retinoic acid synthesis | frontiersin.org |
Support for Immune System Function and Maintenance of Epithelial Barriers
A robust immune system and intact epithelial barriers are the body's first line of defense against pathogens. Vitamin A, and by extension its storage form this compound, is essential for both of these protective mechanisms. Often referred to as the "anti-infective" vitamin, its role in immunity is multifaceted.
Vitamin A is crucial for maintaining the integrity of epithelial tissues that line the respiratory, gastrointestinal, and urinary tracts. nih.govfrontiersin.org These barriers prevent the entry of pathogens into the body. Retinoic acid, derived from retinyl esters, promotes the differentiation of epithelial cells and the production of mucus, which helps to trap and clear pathogens. frontiersin.org Studies have shown that vitamin A can improve intestinal barrier function by increasing the expression of tight junction proteins, which are critical for maintaining the structural integrity of the epithelium. frontiersin.org
The storage of vitamin A as retinyl esters, including this compound, in tissues such as the liver and adipose tissue, as well as in certain immune cells, provides a ready reserve to support a robust immune response when challenged by infection. researchgate.net
Involvement in Specific Brain Functions and Neurological Health
The brain, once thought to be relatively independent of peripheral vitamin A status, is now understood to be a site of active retinoid metabolism and signaling, with important implications for neurological health. This compound, as a key component of the body's vitamin A reserves, indirectly supports these crucial brain functions.
Retinoids are present in various regions of the adult brain, including the hippocampus, cortex, amygdala, and hypothalamus. nih.govpsu.edu The brain has the enzymatic machinery to synthesize retinoic acid from retinol, which is liberated from retinyl esters. nih.govpsu.edu Studies in rats have shown a heterogeneous distribution of different retinyl esters, including stearate, across distinct brain areas, with retinyl linoleate being a major form. scialert.net
Retinoid signaling plays a significant role in adult neurogenesis, the process of generating new neurons, particularly in the hippocampus, a brain region critical for learning and memory. nih.gov Retinoic acid has been shown to be required for the differentiation of neural stem cells into neurons. frontiersin.org
Furthermore, retinoids are essential for synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is the cellular basis of learning and memory. frontiersin.org Vitamin A deficiency has been shown to impair long-term potentiation (LTP) and long-term depression (LTD), two key forms of synaptic plasticity in the hippocampus. frontiersin.org Conversely, restoration of retinoic acid levels can reverse these deficits. frontiersin.org
The hypothalamus, a key regulatory center in the brain, has also been implicated in the control of whole-body vitamin A homeostasis, suggesting a complex feedback loop between the brain and peripheral vitamin A stores. nih.gov This emerging area of research underscores the importance of maintaining adequate vitamin A levels, supported by stores of retinyl esters like this compound, for optimal brain function and neurological health throughout life.
Academic Research Methodologies and Experimental Models
Advanced Analytical and Quantification Techniques for All-trans-Retinyl Stearate (B1226849)
The accurate quantification of all-trans-retinyl stearate and other retinoids in biological samples is crucial for understanding vitamin A metabolism and its physiological roles. Due to the lipophilic nature and sensitivity of these compounds, specialized analytical techniques are required for their separation, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of retinoids, offering high resolution and sensitivity. nih.gov Various HPLC methods have been developed and validated for the simultaneous detection and quantification of retinol (B82714), retinyl esters (including this compound), and other related compounds in diverse biological matrices. rsc.org
Reversed-phase HPLC (RP-HPLC) is the most common approach for separating retinyl esters. nih.govsemanticscholar.org In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Less polar compounds, such as retinyl esters, are retained longer on the column.
Isocratic RP-HPLC methods, which use a constant mobile phase composition, have been successfully employed to separate different molecular species of retinyl esters, including retinyl palmitate, oleate (B1233923), linoleate (B1235992), and stearate. nih.gov Gradient elution methods, where the mobile phase composition is changed during the analysis, provide a versatile approach for the simultaneous detection of a wider range of retinoids with varying polarities, from polar metabolites to lipophilic retinyl esters. nih.gov The choice of mobile phase, typically mixtures of solvents like acetonitrile (B52724), methanol (B129727), and water, is critical for achieving optimal separation. psu.edu For instance, a gradient method can separate various retinoids and carotenoids within a single run of about 26 minutes. nih.gov
The retention behavior of retinyl esters in RP-HPLC is influenced by the length and degree of unsaturation of the fatty acyl chain. tandfonline.com Longer, saturated fatty acyl chains result in longer retention times. The introduction of double bonds in the fatty acyl chain reduces the retention time. tandfonline.com
Table 1: Representative RP-HPLC Conditions for Retinyl Ester Separation
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) | jfda-online.com |
| Mobile Phase | Gradient of acetonitrile and water | psu.edunih.gov |
| Flow Rate | 1.0 - 1.5 mL/min | tandfonline.comjfda-online.com |
| Detection | UV/Diode Array at 325 nm | nih.govnih.gov |
| Run Time | ~14 - 26 minutes | nih.govjfda-online.com |
UV/Visible spectrophotometric detection is widely used for the quantification of retinoids following HPLC separation. eurofins.com All-trans-retinol and its esters, including this compound, exhibit a characteristic maximum UV absorbance at approximately 325 nm. nih.govnih.gov A Diode Array Detector (DAD) offers the advantage of acquiring the complete UV spectrum of each eluting peak. This allows for the confirmation of the identity of the compounds by comparing their spectra with those of authentic standards and checking for peak purity. nih.gov This feature is particularly useful in complex biological samples where multiple compounds may co-elute.
The quantification is typically performed by constructing a calibration curve using external standards of known concentrations. nih.gov The linear relationship between the peak area and the concentration of the analyte allows for the determination of the amount of this compound in the sample. nih.gov
The accurate analysis of this compound in biological matrices such as serum, plasma, and tissues (e.g., liver, lung) necessitates efficient sample preparation to extract the lipophilic retinoids and remove interfering substances. nih.govresearchgate.net Given the sensitivity of retinoids to light and oxidation, all procedures should be performed under subdued light and often in the presence of antioxidants like butylated hydroxytoluene (BHT). nih.govuu.nl
A common and effective method for extracting retinyl esters is liquid-liquid extraction. nih.gov This typically involves homogenizing the tissue sample and then extracting the lipids with a mixture of organic solvents like chloroform (B151607) and methanol (Bligh and Dyer method) or hexane. nih.govuu.nl For serum or plasma, a protein precipitation step with a solvent like ethanol (B145695) or acetonitrile is often performed prior to extraction. thermofisher.com
Saponification, a process of alkaline hydrolysis, can be used to hydrolyze retinyl esters to retinol, allowing for the measurement of total retinol content. eurofins.com However, this method can lead to the degradation and isomerization of retinoids and does not provide information on the individual retinyl ester species. nih.gov Therefore, for the specific quantification of this compound, direct extraction of the unsaponified sample is preferred.
Table 2: Overview of Sample Preparation Steps for Retinoid Analysis
| Step | Description | Rationale | Reference |
|---|---|---|---|
| Homogenization | Mechanical disruption of tissue samples. | To release intracellular components, including lipids. | researchgate.net |
| Protein Precipitation | Addition of a solvent (e.g., ethanol, acetonitrile) to serum or plasma. | To remove proteins that can interfere with the analysis. | thermofisher.com |
| Liquid-Liquid Extraction | Use of organic solvents (e.g., hexane, chloroform/methanol) to separate lipids. | To isolate lipophilic retinoids from the aqueous phase. | nih.govuu.nl |
| Evaporation & Reconstitution | The organic extract is dried down and the residue is redissolved in the mobile phase. | To concentrate the sample and ensure compatibility with the HPLC system. | thermofisher.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful and highly sensitive technique for the comprehensive analysis of retinoids, including this compound. thermofisher.comthermofisher.com This method couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
LC-MS/MS offers several advantages over traditional HPLC-UV methods. It provides structural information, allowing for unambiguous identification of analytes. Its high sensitivity enables the detection and quantification of very low levels of retinoids in small sample volumes. nih.gov Furthermore, the use of stable isotope-labeled internal standards can correct for variations in extraction efficiency and matrix effects, leading to more accurate and precise quantification. nih.gov
Atmospheric pressure chemical ionization (APCI) is a commonly used ionization source for the analysis of retinyl esters in positive ion mode. nih.govnih.gov In the mass spectrometer, the parent ion of the retinyl ester is selected and then fragmented to produce characteristic product ions. By monitoring specific parent-product ion transitions (Selected Reaction Monitoring or SRM), the method achieves high selectivity and minimizes interference from the sample matrix. thermofisher.comthermofisher.com For instance, retinyl esters often produce a common fragment ion corresponding to the retinol molecule after the loss of the fatty acid moiety. nih.gov
LC-MS/MS methods have been developed to simultaneously quantify a wide range of retinoids, including different retinyl esters, retinol, retinal, and retinoic acid isomers, in a single chromatographic run. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) Methodologies
In Vitro Cellular and Tissue Culture Models
In vitro cellular and tissue culture models are invaluable tools for studying the metabolism and cellular functions of this compound and other retinoids. These models allow for controlled experiments to investigate the uptake, esterification, and hydrolysis of retinol and its esters in specific cell types.
Cultured cells, such as human keratinocytes or retinal pigment epithelial cells, have been shown to take up all-trans-retinol and esterify it to form various retinyl esters, including palmitate, oleate, and stearate. ebi.ac.uknih.gov These studies demonstrate the presence of enzymes responsible for retinyl ester synthesis, such as lecithin (B1663433):retinol acyltransferase (LRAT) and acyl-CoA:retinol acyltransferase (ARAT), within these cells. nih.gov
By treating cell cultures with all-trans-retinol, researchers can analyze the formation of this compound and other esters over time using the analytical techniques described above. researchgate.net These models are also used to study the regulation of retinoid metabolism and the effects of various factors on the storage and mobilization of retinyl esters. nih.gov For example, studies with human keratinocytes have shown that the presence of retinol can influence the metabolism of retinoic acid. nih.gov Furthermore, neural stem cell models are utilized to investigate the role of retinoids in neural differentiation. nih.govstemcell.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| All-trans-retinol |
| Retinyl palmitate |
| Retinyl oleate |
| Retinyl linoleate |
| Retinal |
| Retinoic acid |
| Butylated hydroxytoluene |
| Acetonitrile |
| Methanol |
| Chloroform |
| Hexane |
| Lecithin:retinol acyltransferase |
Utilization of Retinal Pigment Epithelial Cell Lines and Primary Cultures
The retinal pigment epithelium (RPE) is a critical site for the visual cycle, where all-trans-retinyl esters, including this compound, are key intermediates. Cell lines, such as the human ARPE-19 cell line, and primary RPE cultures are extensively used to study the enzymatic processes involved in their formation and hydrolysis. These cellular systems allow researchers to investigate the activity of enzymes like lecithin:retinol acyltransferase (LRAT), which esterifies all-trans-retinol to form retinyl esters, and retinyl ester hydrolase (REH), which breaks them down. For instance, studies using these cells have been instrumental in elucidating the role of all-trans-retinyl esters as a substrate for the isomerase RPE65, a key enzyme in the regeneration of the visual chromophore 11-cis-retinal (B22103). nih.govresearchgate.net
Application of Hepatic Stellate Cell Cultures
Hepatic stellate cells (HSCs) are the primary storage site for vitamin A in the body, where it is predominantly found as retinyl esters, including this compound, within cytoplasmic lipid droplets. scispace.comnih.govthermofisher.com Primary cultures of HSCs and immortalized cell lines, such as the human-derived LX-2, are invaluable for studying the dynamics of retinyl ester storage and mobilization. nih.gov Research using these cultures has shown that quiescent HSCs maintain high levels of LRAT expression and a robust capacity for retinyl ester synthesis. thermofisher.com Conversely, upon activation, a process associated with liver injury and fibrosis, HSCs lose their retinyl ester stores. Cultured HSCs provide a platform to investigate the molecular switches that control these transitions and the enzymes involved in both the esterification and hydrolysis of this compound.
In Vivo Animal Models for Investigating this compound Metabolism and Function
Animal models are indispensable for understanding the systemic metabolism and physiological importance of this compound in a whole-organism context.
Genetically Modified Mouse Models (e.g., LRAT Knockout Mice)
The development of genetically modified mouse models has revolutionized the study of retinoid metabolism. A prime example is the LRAT knockout (Lrat-/-) mouse, which lacks the primary enzyme responsible for esterifying retinol in the RPE and liver. These mice exhibit a dramatic reduction in all-trans-retinyl ester levels in these tissues, leading to a severe impairment of the visual cycle and progressive retinal degeneration. Studies on Lrat-/- mice have unequivocally demonstrated the essential role of LRAT in generating the all-trans-retinyl ester pool necessary for vision. nih.gov Furthermore, these models have been crucial in dissecting the relative contributions of LRAT and other acyltransferases to retinyl ester synthesis in different tissues. For example, while the liver of Lrat-/- mice has virtually no retinyl esters, adipose tissue can still accumulate them, suggesting the presence of alternative enzymatic pathways in that tissue.
Table 1: Phenotypic Characteristics of LRAT Knockout Mice
| Tissue/System | Phenotype in LRAT Knockout Mice | Reference |
|---|---|---|
| Eye (RPE) | Trace levels of all-trans-retinyl esters; impaired visual cycle; progressive retinal degeneration. | |
| Liver | Virtually no all-trans-retinyl esters; absence of large lipid droplets in hepatic stellate cells. | |
| Adipose Tissue | Accumulation of retinyl esters via alternative pathways. | |
| Milk | Markedly altered retinyl ester composition; increased unesterified retinol. |
Dietary Intervention and Vitamin A Deficiency Models
Manipulating the dietary intake of vitamin A in animal models provides a powerful tool to study the dynamics of this compound storage and utilization. Vitamin A deficiency (VAD) models, created by feeding animals a diet devoid of retinoids, are used to investigate the mobilization of retinyl ester stores from the liver. Conversely, models of hypervitaminosis A, induced by feeding high doses of retinol, are employed to study the capacity and regulation of retinyl ester storage. These dietary intervention studies have been critical in establishing the liver as the central storage organ for vitamin A and in understanding how the body maintains retinol homeostasis under varying dietary conditions. For instance, studies in rats have shown that excessive vitamin A intake leads to a significant accumulation of retinyl esters in the liver.
Biochemical Assays for Enzyme Activity and Substrate Specificity (e.g., LRAT, REH)
Biochemical assays are fundamental for characterizing the enzymes that synthesize and hydrolyze this compound. These assays typically involve incubating cell or tissue homogenates, or purified enzymes, with specific substrates and measuring the formation of the product over time. For example, LRAT activity can be assayed by incubating microsomal preparations with all-trans-retinol and a source of acyl groups, such as phosphatidylcholine, and quantifying the formation of all-trans-retinyl esters using techniques like high-performance liquid chromatography (HPLC). Similarly, REH activity can be measured by monitoring the release of retinol from an all-trans-retinyl ester substrate, such as all-trans-retinyl palmitate. These assays are crucial for determining the substrate specificity of these enzymes, their kinetic parameters, and how their activity is regulated by various factors. For example, studies have shown that LRAT is highly specific for all-trans-retinol as the acyl acceptor.
Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., Northern Blot)
Molecular biology techniques are essential for studying the regulation of genes and the expression of proteins involved in this compound metabolism. Northern blot analysis, a technique used to detect specific RNA molecules, has been employed to study the expression of the LRAT gene in various tissues and under different physiological conditions. This technique involves separating RNA by size via gel electrophoresis, transferring it to a membrane, and then probing with a labeled nucleic acid sequence complementary to the target mRNA. scispace.com For instance, Northern blot analysis has revealed that LRAT mRNA is highly expressed in the RPE and liver. Such studies have been instrumental in understanding the tissue-specific regulation of this compound synthesis. More modern techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and Western blotting are now more commonly used to provide more sensitive and quantitative measurements of gene and protein expression, respectively.
Imaging Techniques for Retinoid Localization
The visualization of this compound within biological tissues and at the subcellular level is crucial for understanding its metabolic pathways, storage dynamics, and physiological functions. A variety of advanced imaging techniques have been employed to localize this specific retinoid, each offering unique advantages in terms of sensitivity, specificity, and spatial resolution. These methodologies can be broadly categorized into fluorescence-based microscopy, vibrational spectroscopy, mass spectrometry imaging, and autoradiography.
Two-Photon Excitation Fluorescence Microscopy
Two-photon excitation fluorescence (TPEF) microscopy has emerged as a powerful, non-invasive technique for imaging endogenous fluorophores, including all-trans-retinyl esters, in living tissues. nih.govnih.gov This method relies on the intrinsic fluorescence of the retinoid molecule, obviating the need for external labels that could alter its biological behavior.
Principle and Application: All-trans-retinyl esters, including this compound, exhibit weak intrinsic fluorescence when excited by ultraviolet (UV) light, typically around 320 nm. acs.org However, TPEF microscopy utilizes the simultaneous absorption of two lower-energy photons, usually in the near-infrared (NIR) range, to achieve the same excitation state. nih.gov This approach offers several advantages for biological imaging, including deeper tissue penetration, reduced phototoxicity, and inherent optical sectioning. nih.gov
Research Findings: TPEF microscopy has been instrumental in visualizing the storage of all-trans-retinyl esters in specialized subcellular structures within the retinal pigment epithelium (RPE) of the eye. figshare.comnih.gov These structures, termed retinosomes or retinyl ester storage particles (RESTs), are rich in all-trans-retinyl esters and play a critical role in the visual cycle. figshare.comnih.gov
In studies on mouse models, TPEF microscopy with an excitation wavelength of approximately 730 nm has been used to generate high-resolution images of these retinyl ester-containing particles. figshare.comnih.gov The emission from the excited retinyl esters is typically collected in the 390–545 nm range. figshare.com The intensity of the fluorescence signal has been shown to correlate with the concentration of all-trans-retinyl esters as quantified by complementary techniques like high-performance liquid chromatography (HPLC). semanticscholar.org Furthermore, TPEF can be combined with immunofluorescence to co-localize retinyl esters with specific proteins, such as adipose differentiation-related protein (ADRP), within the retinosomes. acs.org
While much of the detailed research has focused on the eye, the principle of TPEF can be applied to other tissues known to store this compound, such as the liver and skin, provided the concentration of the compound is sufficient for detection. endocrine-abstracts.org
| Parameter | Value/Range | Reference |
| Excitation Wavelength | ~730 nm | figshare.comnih.gov |
| Emission Wavelength | 390–545 nm | figshare.com |
| Target Structures | Retinosomes / Retinyl Ester Storage Particles (RESTs) | acs.orgfigshare.com |
| Key Findings | Visualization of subcellular storage of all-trans-retinyl esters in RPE cells. Correlation of fluorescence intensity with ester concentration. | figshare.comsemanticscholar.org |
Stimulated Raman Scattering (SRS) Microscopy
Stimulated Raman Scattering (SRS) microscopy is a label-free chemical imaging technique that provides high sensitivity and chemical specificity based on the vibrational properties of molecules. spectroscopyonline.com It has been successfully applied to visualize the distribution of retinoids in biological samples.
Principle and Application: SRS microscopy detects the vibrational signatures of specific chemical bonds. Retinoids, including this compound, possess a conjugated polyene chain with characteristic carbon-carbon double bond (C=C) stretching vibrations. nih.gov These vibrations produce a strong Raman scattering signal at a specific wavenumber, which can be selectively imaged with high spatial resolution.
Research Findings: Studies have identified a prominent Raman peak at approximately 1580 cm⁻¹ corresponding to the C=C stretching mode of the retinoid chain. nih.gov This distinct spectral feature allows for the label-free imaging of retinoid distribution in cells and tissues. Hyperspectral SRS imaging, which collects a full Raman spectrum at each pixel, can further distinguish retinoids from other cellular components like lipids and proteins. nih.gov
SRS microscopy has been used to reveal previously unknown cytoplasmic stores of retinoids and to track their dynamics in living organisms. nih.gov While many studies refer to retinoids generally, the characteristic peak at 1580 cm⁻¹ is applicable to this compound due to its conjugated polyene structure. The intensity of the SRS signal is directly proportional to the concentration of the target molecule, enabling quantitative mapping of this compound distribution. nih.gov This technique has been particularly useful for studying retinoid metabolism in the skin and in various cell types. nih.gov
| Parameter | Value/Range | Reference |
| Characteristic Raman Peak | ~1580 cm⁻¹ (C=C stretching) | nih.gov |
| Imaging Mode | Hyperspectral, Single-frequency | nih.gov |
| Key Findings | Label-free visualization of retinoid stores. Quantitative mapping based on signal intensity. | nih.gov |
Mass Spectrometry Imaging (MSI)
Mass Spectrometry Imaging (MSI) is a powerful molecular imaging technique that enables the spatial analysis of a wide range of molecules, including lipids like this compound, directly in tissue sections.
Principle and Application: In MSI, a laser or an ion beam is rastered across a tissue section, desorbing and ionizing molecules from the surface. The mass-to-charge ratio (m/z) of these ions is then measured by a mass spectrometer, generating a mass spectrum for each pixel. By selecting a specific m/z value corresponding to the molecule of interest, a two-dimensional ion image representing its spatial distribution can be created. Matrix-assisted laser desorption/ionization (MALDI) is a commonly used MSI technique for lipid analysis. figshare.comresearchgate.net
Research Findings: MSI has been employed to identify and map the distribution of various retinyl ester species in different tissues. For this compound, the protonated molecule [M+H]⁺ would have a specific m/z value that can be targeted for imaging. Due to in-source fragmentation, a characteristic retinol fragment ion (m/z 269.2264) is often more abundant and used for quantification, while the precursor ion is used for identification. nih.gov
This technique has been particularly valuable in studying the lipid profiles of hepatic tissue, where this compound is stored in hepatic stellate cells. figshare.comendocrine-abstracts.orgnih.gov MSI can reveal the heterogeneous distribution of lipids within the liver lobules and how this distribution changes in various pathological conditions. nih.gov The high chemical specificity of MSI allows for the unambiguous identification of this compound and its distinction from other retinyl esters with different fatty acid chains.
| Parameter | Value/Range | Reference |
| Technique | Matrix-Assisted Laser Desorption/Ionization (MALDI) | figshare.comresearchgate.net |
| Target Ion (example) | [M+H]⁺ of this compound | nih.gov |
| Fragment Ion (for quantification) | m/z 269.2264 ([M-H₂O]⁺ of retinol) | nih.gov |
| Key Findings | Spatially resolved lipidomic profiling. Identification and localization of specific retinyl ester species in tissue sections. | figshare.comnih.gov |
Autoradiography
Autoradiography is a traditional and highly sensitive technique for visualizing the distribution of radiolabeled compounds within tissues, cells, or even subcellular compartments.
Principle and Application: This method involves administering an this compound molecule that has been synthesized to include a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). mdpi.comresearchgate.net After a specific period, tissues are collected, sectioned, and placed in contact with a photographic emulsion or a sensitive phosphor imaging plate. The radioactive decay from the labeled compound exposes the emulsion or plate, creating an image that reveals the precise location of the radiolabeled this compound.
Research Findings: Autoradiography provides a direct and quantitative measure of the accumulation of a compound in different anatomical structures. The high spatial resolution achievable with tritium, due to the low energy of its β-particle emissions, allows for localization at the cellular and subcellular levels. mdpi.com While specific autoradiographic studies focusing solely on this compound are not extensively detailed in recent literature, the methodology is well-established for other retinoids. mdpi.com The synthesis of radiolabeled retinoids, including precursors for retinyl esters, has been described, making this a feasible approach for tracking the fate of this compound in vivo. researchgate.net This technique would be particularly useful for determining its uptake, retention, and distribution in target organs like the liver, skin, and adipose tissue following administration. endocrine-abstracts.org
| Parameter | Isotope | Application | Reference |
| Radiolabel | Tritium (³H) | High-resolution cellular/subcellular localization | mdpi.com |
| Carbon-14 (¹⁴C) | Whole-body and tissue-level distribution | researchgate.net | |
| Detection | Photographic emulsion, Phosphor imaging plate | Visualization of radiolabel distribution | mdpi.com |
| Key Advantage | High sensitivity and quantitative potential | mdpi.com |
Clinical and Pathophysiological Correlations of All Trans Retinyl Stearate
Implications in Retinoid-Related Disorders and Diseases
Contribution to Visual Cycle Dysfunctions and Retinal Dystrophies
The visual cycle is a vital process in the retina for regenerating 11-cis-retinal (B22103), a chromophore essential for sight. arvojournals.org This cycle involves a series of enzymatic reactions within the retinal pigment epithelium (RPE). nih.gov All-trans-retinol, transported to the RPE, is esterified by the enzyme lecithin (B1663433):retinol (B82714) acyltransferase (LRAT) to form all-trans-retinyl esters, including all-trans-retinyl stearate (B1226849). nih.govnih.govnih.gov These esters are the direct substrate for the enzyme RPE65, which converts them into 11-cis-retinol (B117599), a critical step in the visual cycle. nih.govnih.govplos.org
Dysfunction of these enzymes can lead to severe retinal diseases. Mutations in the LRAT gene prevent the formation of all-trans-retinyl esters. nih.govresearchgate.net This not only halts the visual cycle due to a lack of substrate for RPE65 but also leads to a toxic buildup of unesterified all-trans-retinol, causing RPE and photoreceptor cell death and resulting in conditions like Leber congenital amaurosis (LCA) and juvenile retinitis pigmentosa. nih.govresearchgate.netsemanticscholar.org Similarly, pathogenic variants in the RPE65 gene lead to an accumulation of retinyl esters in the RPE, which also damages the cells and stops the visual cycle. semanticscholar.org
The accumulation of toxic byproducts related to retinoid metabolism is also implicated in retinal diseases. For example, in conditions like Stargardt's disease, impaired clearance of all-trans-retinal (B13868) can lead to the formation of cytotoxic bisretinoid lipofuscin, contributing to retinal degeneration. nih.gov
Changes in All-trans-Retinyl Stearate Levels in Vitamin A Deficiency States
During vitamin A deficiency, the body's primary goal is to maintain stable levels of retinol in the blood for essential physiological functions. medscape.com To achieve this, it mobilizes the vitamin A stored in the liver, which exists mainly as retinyl esters like this compound. mdpi.commedscape.com As the deficiency progresses, these hepatic stores are gradually depleted. nih.gov
Research in animal models has demonstrated a significant reduction in retinal pigment epithelial retinyl ester levels, including both retinyl palmitate and stearate, when maintained on a vitamin A-deficient diet. nih.gov The ratio of retinyl palmitate to stearate also decreases significantly in this state. nih.gov While direct measurement of liver vitamin A stores is the definitive method for assessing status, it is not practical in humans. nih.gov Serum retinol concentrations are not a sensitive indicator of early deficiency as they are kept stable until liver reserves are almost completely exhausted. nih.govwho.int Therefore, a decline in liver concentrations of this compound is an early event in the progression of vitamin A deficiency, preceding the drop in circulating retinol.
Considerations in Conditions of Hypervitaminosis A
Hypervitaminosis A results from an excessive intake of preformed vitamin A, leading to toxic effects. wikipedia.org When vitamin A intake chronically exceeds the body's needs, the storage capacity of the liver's stellate cells for retinyl esters becomes saturated. nutritionalassessment.orgwikipedia.org This saturation leads to a "spillover" of retinyl esters, including this compound, into the bloodstream, where they circulate bound to lipoproteins. nutritionalassessment.orgwikipedia.org
The presence of elevated retinyl esters in a fasting blood sample is a hallmark of chronic vitamin A toxicity. nutritionalassessment.orgwikipedia.org While serum retinol levels are not a sensitive indicator of toxicity, the percentage of total vitamin A in the form of retinyl esters is a reliable marker. wikipedia.orgclinicaltrials.gov Cutoffs for diagnosing hypervitaminosis A have been proposed, with >5% for children and >7.5% to 10% for adults being indicative of excessive vitamin A stores. researchgate.net In severe cases of hypervitaminosis A, retinyl esters can constitute a very high percentage of the total vitamin A in the plasma. nutritionalassessment.orgashpublications.org
Research on this compound in Response to Environmental Stressors and Toxicology
The metabolism of retinoids, including the storage and mobilization of this compound, can be disrupted by various environmental pollutants. nih.gov These disruptions can interfere with the transport, storage, and signaling of vitamin A, making retinoid levels a potential biomarker for exposure to certain toxins. nih.govresearchgate.net
Studies have shown that exposure to environmental contaminants such as polychlorinated biphenyls (PCBs), dioxins, and certain metals can interfere with vitamin A homeostasis. nih.gov For example, research in fish has demonstrated that waterborne cadmium exposure can alter the activity of enzymes involved in retinoid metabolism, such as lecithin dehydroretinyl acyl transferase, and decrease the levels of major retinoid metabolites in the liver and muscle. nih.govresearchgate.net It has been hypothesized that some metals may impair the activity of retinoid-metabolizing enzymes like LRAT, which is responsible for retinol esterification. researchgate.net
The disruption of retinoid metabolism by these toxicants can lead to a depletion of hepatic retinyl ester stores, mimicking a state of vitamin A deficiency. nih.gov This can have broad physiological consequences, affecting processes like growth, immunity, and reproduction, which are all dependent on adequate vitamin A. nih.govresearchgate.net Therefore, changes in the levels of this compound and other retinyl esters can serve as an indicator of the toxicological impact of environmental stressors. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| 11-cis-retinal |
| 11-cis-retinol |
| All-trans-retinal |
| All-trans-retinoic acid |
| All-trans-retinol |
| This compound |
| Bisretinoid lipofuscin |
| Cadmium |
| Dioxins |
| Lecithin |
| Polychlorinated biphenyls (PCBs) |
Future Research Directions and Emerging Areas in All Trans Retinyl Stearate Studies
Elucidating Novel Retinyl Ester Hydrolases and Their Specificities
The hydrolysis of retinyl esters, including all-trans-retinyl stearate (B1226849), is a critical step in mobilizing retinol (B82714) for its various biological functions. nih.govresearchgate.net While several retinyl ester hydrolases (REHs) have been identified, there are still significant gaps in our understanding of the full complement of these enzymes and their specific roles in different tissues and cell types. nih.gov Future research is directed towards identifying and characterizing novel REHs to provide a more complete picture of retinoid homeostasis.
A primary focus for the discovery of new REHs is the hepatic stellate cells (HSCs), which are the main storage site for retinyl esters in the body. nih.govmdpi.com Identifying the specific neutral REHs that operate within these cells is a key objective. mdpi.com The characterization of these enzymes will likely involve advanced biochemical and molecular biology techniques to determine their substrate specificities, including their preference for different fatty acyl chains like stearate, and the regulatory mechanisms that control their activity. researchgate.net
Emerging research has pointed to potential new players in retinyl ester hydrolysis. For instance, patatin-like phospholipase domain containing 2 (PNPLA2) has been identified as a retinyl ester hydrolase in the retinal pigment epithelium (RPE), where it is essential for mobilizing retinol from lipid bodies as part of the visual cycle. arvojournals.org Further investigation into the PNPLA family and other lipases may reveal additional REH activity in various tissues.
Table 1: Known and Potential Retinyl Ester Hydrolases (REHs)
| Enzyme/Protein Family | Known/Potential Function | Tissue/Cellular Location |
| Carboxyl Ester Lipase (B570770) (CEL) | Hydrolysis of dietary retinyl esters | Intestine |
| Lipoprotein Lipase (LPL) | Hydrolysis of chylomicron-associated retinyl esters | Circulation, peripheral tissues |
| Hormone-Sensitive Lipase (HSL) | Mobilization of retinyl esters from adipocyte stores | Adipose tissue |
| Lysosomal Acid Lipase (LAL) | Hydrolysis of retinyl esters in lysosomes | Hepatocytes |
| Carboxylesterase ES-10 | Acid retinyl ester hydrolase activity | Hepatocytes |
| PNPLA2 | Mobilization of retinyl esters from retinosomes | Retinal Pigment Epithelium (RPE) |
Advanced Understanding of Intercellular and Intracellular Retinoid Trafficking
The movement of lipophilic molecules like all-trans-retinyl stearate and its metabolic products across aqueous environments, both between and within cells, requires a sophisticated network of binding and transport proteins. nih.gov Future research aims to build a more detailed model of this trafficking machinery.
Intercellular Trafficking: The transport of retinol to target tissues is primarily mediated by retinol-binding protein (RBP), which forms a complex with transthyretin (TTR) in the circulation. plos.orgnih.gov However, evidence suggests that this is not the only mechanism. nih.gov Retinyl esters, including this compound, are transported in chylomicrons after dietary absorption and can also be found in very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). nih.govamegroups.org A deeper understanding of the dynamics and regulation of lipoprotein-mediated retinyl ester transport to various tissues is a key area for future investigation. Furthermore, the role of specific cell surface receptors, such as STRA6, in the uptake of retinol from RBP is an active area of research that may reveal tissue-specific variations in retinoid uptake. nih.gov
Intracellular Trafficking: Within the cell, retinoids are chaperoned by cellular retinol-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs). plos.orgresearchgate.net These proteins are thought to facilitate the delivery of retinoids to specific enzymes and protect them from non-specific degradation. nih.gov Future studies will likely focus on the precise molecular interactions between these binding proteins and the enzymes involved in this compound metabolism. The process of how retinyl esters are incorporated into and mobilized from lipid droplets is another area of intense interest, with recent findings suggesting that retinyl esters can form lipid droplets independently of triacylglycerol. rupress.org Understanding the proteins that regulate the formation and breakdown of these specialized lipid droplets, sometimes referred to as "retinosomes," is a critical next step. nih.gov
Application of Omics Technologies to this compound Metabolic Networks
The application of high-throughput "omics" technologies, such as genomics, proteomics, and metabolomics, holds immense potential for unraveling the complexities of this compound metabolism. nih.gov These approaches can provide a systems-level view of the metabolic networks and regulatory pathways that govern retinoid homeostasis.
Genomics: Genomic studies can identify genetic variations in enzymes and transport proteins that influence this compound levels and metabolism. nih.gov This can help in understanding individual differences in vitamin A storage and susceptibility to deficiency or toxicity. Furthermore, identifying the full set of genes that are regulated by retinoic acid, the active metabolite of retinol, will provide a broader context for the importance of mobilizing retinol from retinyl ester stores. nih.gov
Proteomics: Proteomic analyses can be used to identify all the proteins that interact with key enzymes in this compound metabolism. This can reveal novel regulatory proteins and protein complexes that control the synthesis and hydrolysis of retinyl esters. Additionally, proteomics can be used to quantify changes in the levels of metabolic enzymes and transport proteins in response to different dietary conditions or disease states.
Metabolomics: Metabolomic approaches can provide a comprehensive profile of all retinoid species, including different retinyl esters, in various tissues and biological fluids. jax.orgjax.org This can lead to the discovery of novel retinoid metabolites and provide a detailed map of the metabolic fate of this compound. By combining metabolomics with other omics data, researchers can construct detailed models of the retinoid metabolic network.
Discovery of Novel Biological Functions and Regulatory Mechanisms
While the primary known function of retinyl esters is as a storage form of retinol, there is potential for the discovery of novel biological roles for this compound itself or for the specific process of its formation and breakdown. nih.gov
Future research may explore whether this compound has any direct biological activities, independent of its conversion to retinol. It is also possible that the specific fatty acid composition of retinyl esters, including the presence of stearate, has functional implications. For example, the type of retinyl ester that accumulates in certain tissues may be organ-specific. ebi.ac.uk
The regulation of this compound metabolism is another area ripe for new discoveries. The expression of lecithin (B1663433):retinol acyltransferase (LRAT), a key enzyme in retinyl ester synthesis, is regulated by retinoic acid, suggesting a feedback mechanism to control retinoid levels. nih.gov Further research may uncover other signaling pathways that regulate the enzymes involved in both the synthesis and hydrolysis of this compound, linking vitamin A metabolism to other physiological processes.
Exploration of this compound as a Research Tool in Cell Biology
This compound has potential applications as a specialized tool for investigating various aspects of cell biology, particularly in the study of lipid metabolism and intracellular trafficking. usbio.net
Because it is a key component of intracellular lipid droplets in certain cell types, fluorescently or isotopically labeled this compound could be used to track the formation, dynamics, and degradation of these organelles. rupress.org This could provide valuable insights into the mechanisms of lipid storage and mobilization.
Furthermore, this compound can be used as a substrate in in vitro and cell-based assays to identify and characterize novel retinyl ester hydrolases. usbio.net By comparing the hydrolysis rates of different retinyl esters, researchers can determine the substrate specificity of these enzymes. This information is crucial for understanding how the body mobilizes retinol from its various storage forms.
Q & A
Q. What strategies enhance reproducibility in retinyl stearate research?
- Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish raw spectral data (NIRS), chromatograms, and statistical code in repositories like Figshare. Detailed protocols for enzymatic assays (e.g., EC 3.1.1.90 activity measurements) must include buffer compositions and kinetic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
